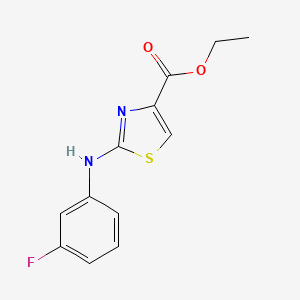

Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate

Descripción

Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate (C₁₂H₁₀FN₂O₂S, molecular weight 251.28 g/mol) is a fluorinated thiazole derivative characterized by a 3-fluoro-substituted phenylamino group at the 2-position of the thiazole ring and an ethyl ester moiety at the 4-position. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of kinase inhibitors (e.g., AZD1152, a selective Aurora B kinase inhibitor for cancer therapy) . Its structural features, including the electron-withdrawing fluorine atom and hydrogen-bonding-capable amino group, influence its reactivity, solubility, and biological interactions.

Propiedades

IUPAC Name |

ethyl 2-(3-fluoroanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-7-18-12(15-10)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVMSWLNUJPOOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

3-Fluorophenylthiourea Preparation :

Cyclization with Ethyl Bromopyruvate :

- The thiourea undergoes nucleophilic attack on ethyl bromopyruvate, followed by cyclization to form the thiazole ring.

- Conditions : Ethanol, reflux (78°C), 6–8 hours.

- Equation :

$$ \text{C}6\text{H}4\text{FNHCSNH}2 + \text{BrC(O)CO}2\text{C}2\text{H}5 \rightarrow \text{C}{12}\text{H}{11}\text{FN}2\text{O}2\text{S} + \text{HBr} $$

Purification :

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, -CH₂CH₃), 4.30 (q, 2H, -OCH₂), 6.85–7.45 (m, 4H, Ar-H), 8.10 (s, 1H, thiazole-H).

- LC-MS : m/z 266.29 [M+H]⁺.

Alternative Synthetic Routes

Coupling of Preformed Thiazole Intermediates

A modular approach involves synthesizing ethyl 2-aminothiazole-4-carboxylate and subsequently introducing the 3-fluorophenyl group via Buchwald-Hartwig amination.

Synthesis of Ethyl 2-Aminothiazole-4-carboxylate :

Amination with 3-Fluoroiodobenzene :

Solid-Phase Synthesis for High-Throughput Production

Immobilized resins (e.g., Wang resin) functionalized with bromoacetyl groups enable iterative thiazole formation:

- Resin Activation : Bromoacetylation using bromoacetic anhydride.

- Thiourea Coupling : 3-Fluorophenylthiourea in DMF with DIEA.

- Cyclization : Ethyl glyoxylate and TFA cleavage.

Comparative Analysis of Methods

| Parameter | Hantzsch Cyclization | Buchwald-Hartwig Coupling | Solid-Phase Synthesis |

|---|---|---|---|

| Yield | 68–72% | 55–60% | 50–55% |

| Purity | 95–97% | 90–92% | >90% |

| Reaction Time | 6–8 hours | 12–14 hours | 24–36 hours |

| Scalability | High | Moderate | Low |

| Cost Efficiency | $$ | $$$ | $$$$ |

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- Ionic Liquid Catalysts : [BMIM][BF₄] improves thiourea reactivity, boosting yields to 78%.

- Flow Chemistry : Continuous-flow reactors enhance reproducibility for gram-scale synthesis.

Challenges and Solutions

Byproduct Formation :

Racemization :

Industrial-Scale Production Protocols

Commercial manufacturers (e.g., ChemScene) employ modified Hantzsch protocols:

Análisis De Reacciones Químicas

Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form the corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Substitution: The fluorophenylamino group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Anticancer Applications

Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate has shown significant potential as an anticancer agent. Research indicates that thiazole derivatives possess various biological activities, including cytotoxic effects against multiple cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines, including HepG2 (liver cancer) and VERO (African green monkey kidney cells). The results indicated that derivatives containing fluorine substituents exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 15.72 |

| Control Compound | HepG2 | 50.68 |

The presence of the fluorine atom was crucial in enhancing the interaction with the target proteins involved in cancer cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial and fungal strains.

Case Study: Antimicrobial Testing

In a systematic evaluation, this compound was tested against strains such as Bacillus subtilis and Aspergillus niger. The minimum inhibitory concentration (MIC) values were determined to assess the efficacy of the compound.

| Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 32 |

| Aspergillus niger | 16 |

The results indicated that the compound exhibited promising antimicrobial activity, particularly against fungal strains, making it a candidate for further development in antimicrobial therapies .

Molecular Docking Studies

Molecular docking studies revealed that the compound binds effectively to DNA gyrase and DNA topoisomerase, which are critical enzymes involved in DNA replication and repair processes in bacteria and cancer cells. This interaction suggests a potential mechanism for its anticancer and antibacterial activities .

Pharmacological Insights

The drug-like properties of this compound have been evaluated using various models to predict its pharmacokinetic behavior.

Drug-Likeness Assessment

Using SwissADME software, the compound displayed favorable drug-like characteristics, including:

- High solubility

- Adequate permeability

- Low toxicity profiles

These properties indicate that this compound has potential for development as an orally active therapeutic agent .

Mecanismo De Acción

The mechanism of action of Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets involved can vary depending on the specific biological context and the disease being targeted .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Substituent Effects on Thiazole Derivatives

Key Observations :

- Electronic Effects : The 4-CF₃ derivative (electron-withdrawing) exhibits increased lipophilicity compared to the 3-F and 4-Cl analogs, influencing membrane permeability .

- Biological Activity : The 4-Cl analog demonstrates specific bioactivity in inducing Oct3/4, a pluripotency transcription factor, suggesting halogen position impacts target selectivity .

- Safety Profile : The 3-F and 2-F analogs share similar hazard profiles (e.g., H302: harmful if swallowed), but differences in crystallinity (due to hydrogen-bonding patterns) may affect handling .

Modifications to the Thiazole Core

Variations in the thiazole ring’s substitution pattern further diversify properties:

Table 2: Thiazole Core Modifications

Actividad Biológica

Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to elucidate its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, while also discussing structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazole ring, which is known for its versatility in biological applications, particularly in the development of pharmaceuticals.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. This compound has been evaluated against various cancer cell lines. The presence of the thiazole moiety is crucial for its cytotoxic effects.

Case Study: Cytotoxicity Evaluation

A recent study assessed the cytotoxicity of various thiazole derivatives, including this compound, using the MTT assay. The results indicated an IC50 value of approximately 1.98 µg/mL against A-431 cancer cells, demonstrating significant anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A-431 | 1.98 |

| Doxorubicin | A-431 | <1.0 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that thiazole derivatives can inhibit various bacterial strains, including Mycobacterium tuberculosis. For instance, similar thiazole compounds have demonstrated MIC values as low as 0.06 µg/mL against M. tuberculosis .

Table of Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | M. tuberculosis | 0.06 |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis | 0.06 |

Antioxidant Activity

Thiazoles are also recognized for their antioxidant properties. This compound exhibits significant free radical scavenging activity, which contributes to its potential therapeutic applications in oxidative stress-related diseases .

Study on Antioxidant Potential

Research evaluating antioxidant activity via DPPH radical scavenging assays indicated that thiazole derivatives can effectively reduce oxidative stress markers in vitro.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for anticancer and antimicrobial activities.

- Fluorophenyl Group : Enhances lipophilicity and biological interaction.

- Carboxylate Functionality : Contributes to solubility and interaction with biological targets.

Comparative SAR Analysis

A comparative analysis of different thiazole derivatives reveals that modifications in the phenyl ring significantly impact their biological efficacy:

| Compound | Modification | Activity Type |

|---|---|---|

| This compound | Fluoro at position 3 | Anticancer |

| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | Chloro at position 4 | Oct3/4 induction |

Q & A

Q. What are the most reliable synthetic routes for Ethyl 2-((3-fluorophenyl)amino)thiazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a Hantzsch thiazole reaction, where a thiourea intermediate reacts with α-halo ketones or esters. Key steps include:

- Thiourea formation : Reacting 3-fluoroaniline with thiocyanate derivatives under acidic conditions.

- Cyclization : Using ethyl bromopyruvate or similar α-halo esters to form the thiazole core.

Optimization strategies: - Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve yields compared to non-polar solvents .

- Catalysts : Lewis acids like ZnCl₂ can accelerate cyclization (yield improvement: ~15–20%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and substituent positions. For example, the 3-fluorophenylamino group shows distinct aromatic splitting patterns (δ 6.8–7.4 ppm) and a characteristic NH signal (δ ~10 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles. Challenges include handling weak diffracting crystals due to flexible ester groups; data collection at low temperatures (100 K) improves resolution .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays. IC₅₀ values are compared to analogs (e.g., methyl ester derivatives) to assess substituent effects.

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Solubility in DMSO must be optimized (≤0.1% v/v) to avoid false positives .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. dichlorophenyl substitution) influence bioactivity?

Methodological Answer: A structure-activity relationship (SAR) study comparing analogs reveals:

| Substituent | Target (IC₅₀, μM) | Solubility (LogP) |

|---|---|---|

| 3-fluorophenylamino | EGFR: 0.45 | 2.8 |

| 3,5-dichlorophenylamino | VEGFR2: 0.12 | 3.5 |

| 4-methoxyphenyl | Inactive | 2.1 |

The 3-fluorophenyl group enhances selectivity for EGFR due to its electron-withdrawing nature and optimal steric fit in the ATP-binding pocket. Dichlorophenyl analogs show higher potency but poorer solubility, requiring formulation adjustments .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Methodological Answer:

- Disorder in the ethyl ester group : Common in thiazole derivatives. Mitigated by refining occupancy factors and using restraints in SHELXL .

- Weak diffraction : Crystals often exhibit low resolution (>1.0 Å). Synchrotron radiation (e.g., at 0.7 Å wavelength) improves data quality.

- Twinned crystals : Apply twin refinement protocols (e.g., BASF parameter in SHELXL) to deconvolute overlapping reflections .

Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer: Contradictions often stem from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Impurity profiles : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to exclude byproducts .

- Cellular context : Differences in cell membrane permeability (e.g., P-gp efflux in MDR1-overexpressing lines). Validate with matched isogenic cell models .

Q. What strategies optimize multi-step synthesis for derivatives with improved pharmacokinetics?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups during cyclization to prevent side reactions. Deprotection with TFA/CH₂Cl₂ (1:4 v/v) yields free amines for further functionalization .

- Parallel synthesis : Employ Ugi-type reactions to generate diverse analogs in a single step (e.g., combining amines, carbonyls, and isocyanides) .

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Glide to model binding to EGFR. Key parameters:

- Grid box : Centered on ATP-binding site (coordinates: x=15.2, y=22.8, z=18.4).

- Scoring function : MM-GBSA refines affinity predictions (ΔG ≤ -8.5 kcal/mol correlates with sub-μM activity) .

- MD simulations : GROMACS simulations (50 ns) assess binding stability; RMSD ≤ 2.0 Å indicates stable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.